molecular formula C9H13ClOSi B1597343 (4-Chlorophenyl)(methoxy)dimethylsilane CAS No. 62244-44-4

(4-Chlorophenyl)(methoxy)dimethylsilane

Cat. No. B1597343
CAS RN: 62244-44-4
M. Wt: 200.73 g/mol
InChI Key: KKBHWXKQEGSHGS-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(methoxy)dimethylsilane” is a chemical compound with the molecular formula C10H15ClOSi . It can be used as a starting material in Pd-catalyzed cross-coupling reactions with various aryl halides to obtain biaryl compounds .


Synthesis Analysis

This compound can be synthesized through various methods. For instance, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases. For instance, PubChem provides the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with hydrogen chloride in 1,4-dioxane at 25 degrees Celsius for 1 hour .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, density, melting point, and boiling point .

Scientific Research Applications

Photochemistry Applications

One research application involves the photochemistry of aromatic halides, including 4-chlorophenol and 4-chloroanisole, which are structurally related to (4-Chlorophenyl)(methoxy)dimethylsilane. The study found that these compounds undergo reductive dehalogenation via photogeneration, leading to the formation of aryl cations. These cations can add to pi nucleophiles, yielding arylated products. This process demonstrates the utility of this compound derivatives in synthesizing complex organic molecules through photoinduced reactions (Protti, Fagnoni, Mella, & Albini, 2004).

Electrochemical Reduction

Another application is found in the electrochemical reduction of methoxychlor, a compound related to this compound. This study utilized cyclic voltammetry and controlled-potential electrolysis to investigate the reduction process at carbon and silver cathodes. The research highlighted the potential of using electrochemical methods to manipulate this compound derivatives for environmental remediation and synthetic applications (McGuire & Peters, 2016).

Safety and Hazards

The safety data sheet (SDS) for this compound provides information on its hazards, composition, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

properties

IUPAC Name

(4-chlorophenyl)-methoxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClOSi/c1-11-12(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBHWXKQEGSHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211294
Record name Silane, (4-chlorophenyl)methoxydimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62244-44-4
Record name Silane, (4-chlorophenyl)methoxydimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062244444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, (4-chlorophenyl)methoxydimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Chlorophenyl)methoxydimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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